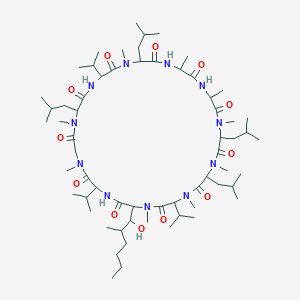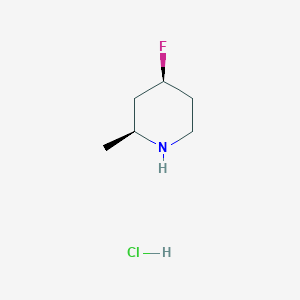
1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the bromination of 1H-pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The bromomethyl group is introduced at the 5-position of the pyrazole ring, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group at the 5-position can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrazole derivative .
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives have shown potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: Lacks the bromomethyl group, resulting in different reactivity and applications.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester:
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Features two methyl groups, which influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C8H11BrN2O2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
ethyl 5-(bromomethyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)7-4-6(5-9)11(2)10-7/h4H,3,5H2,1-2H3 |
Clé InChI |
CXDNCFVVKIMUEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)



![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)

![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)







